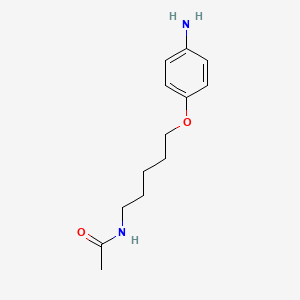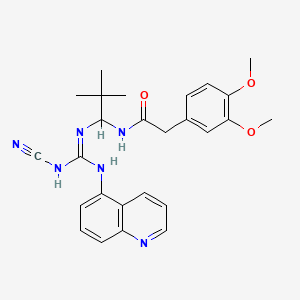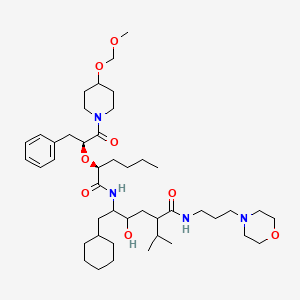
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis of Antimalarial Drugs ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-, as a derivative of N-(2-Hydroxyphenyl)acetamide, is used in the synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in natural synthesis of antimalarials, has been achieved using Novozym 435 as a catalyst. This process optimization is crucial for efficient drug production (Magadum & Yadav, 2018).
Metabolic Phenotyping in Clinical Studies The compound is also involved in metabolic phenotyping studies, particularly in the context of acetaminophen (APAP) metabolism and hepatotoxicity. Metabolic phenotyping, involving the study of the small molecule complement of biological samples, has been applied to study APAP metabolism in vivo models and humans, providing insights into the mechanism of APAP-induced hepatotoxicity (Coen, 2015).
Studies on Drug-Induced Liver Injury ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-, is relevant in research on drug-induced liver injury, particularly related to acetaminophen. Clinical trials have been conducted to identify biomarkers connected to acetaminophen toxicity. This research is integral in predicting future risks in children taking acetaminophen and understanding its hepatotoxicity mechanism (Akrodou, 2021).
Analytical Determination in Pharmaceutical Formulations The compound has been studied in the context of determining paracetamol in pharmaceutical formulations. Techniques such as differential pulse voltammetry have been used for the analytical determination of paracetamol, a key derivative of N-acetyl-p-aminophenol, in various formulations (Navarro et al., 1988).
Investigation of Paracetamol Degradation Process Research on the degradation process of paracetamol, closely related to N-acetyl-p-aminophenol, employs advanced analytical methods. This includes kinetic spectroscopy and chemometric methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to study the stability of the medication (Feng et al., 2013).
Propriétés
Numéro CAS |
100800-28-0 |
|---|---|
Nom du produit |
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)- |
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
N-[5-(4-aminophenoxy)pentyl]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-11(16)15-9-3-2-4-10-17-13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3,(H,15,16) |
Clé InChI |
YHDVDCPJJDZPMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCCCOC1=CC=C(C=C1)N |
SMILES canonique |
CC(=O)NCCCCCOC1=CC=C(C=C1)N |
Apparence |
Solid powder |
Autres numéros CAS |
100800-28-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, N-(5-(p-aminophenoxy)pentyl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)
![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)


![Benzyl [(1r,4s,6s,9r)-4,6-Dibenzyl-5-Hydroxy-1,9-Bis(1-Methylethyl)-2,8,11-Trioxo-13-Phenyl-12-Oxa-3,7,10-Triazatridec-1-Yl]carbamate](/img/structure/B1664247.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)


![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)
![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)

